molecular formula C4H2NNaO3 B582291 Sodium oxazole-2-carboxylate CAS No. 1255098-88-4

Sodium oxazole-2-carboxylate

Cat. No.: B582291
CAS No.: 1255098-88-4
M. Wt: 135.054
InChI Key: DAMOVWVGBYVXET-UHFFFAOYSA-M
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Description

Sodium oxazole-2-carboxylate is a chemical compound with the molecular formula C4H2NNaO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium oxazole-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of magnetic nanocatalysts has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Sodium oxazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxazole-2-carboxylic acid.

    Reduction: Reduction reactions can convert it into oxazole derivatives with different functional groups.

    Substitution: It can undergo substitution reactions to introduce various substituents at different positions on the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Pharmaceutical Applications

Sodium oxazole-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been explored for its potential as a therapeutic agent targeting specific biochemical pathways. Here are some key findings:

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit human acylsphingosine amidohydrolase-1, an enzyme involved in sphingolipid metabolism. This inhibition may have implications for treating disorders related to sphingolipid dysregulation, such as neurodegenerative diseases .
  • Drug Design and Development : Studies have demonstrated that modified oxazoles, including those derived from this compound, exhibit promising pharmacokinetic profiles and target engagement in human cells. These findings suggest potential therapeutic applications in oncology and other fields .

Biological Research Applications

This compound has been utilized in biological studies to investigate its interactions with proteins and enzymes. Spectroscopic techniques have been employed to observe these interactions at the molecular level, providing insights into its functionality within biological systems.

Case Studies

  • Neuroblastoma Study : A series of substituted oxazol-2-one-3-carboxamides were evaluated for their activity against neuroblastoma cells. One compound demonstrated significant potency as an inhibitor of acylsphingosine amidohydrolase-1, suggesting that this compound derivatives could be developed as novel anticancer agents .
  • Late-stage Functionalization : A novel visible-light-induced three-component reaction involving this compound was reported for constructing complex trisubstituted oxazoles. This method allows for the late-stage installation of bioactive molecules, enhancing the efficiency of drug development processes .

Mechanism of Action

The mechanism of action of sodium oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives can inhibit enzymes or receptors involved in various biological processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the oxazole derivative .

Comparison with Similar Compounds

    Oxazole-4-carboxylate: Another oxazole derivative with similar biological activities.

    Isoxazole-2-carboxylate: A structurally related compound with different substitution patterns.

    Thiazole-2-carboxylate: A sulfur-containing analog with distinct chemical properties.

Uniqueness: Sodium oxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Biological Activity

Sodium oxazole-2-carboxylate is a sodium salt derivative of oxazole-2-carboxylic acid, characterized by its white to off-white powder form and water solubility. Its chemical formula is C5H4NNaO2C_5H_4NNaO_2 with a molecular weight of approximately 135.053 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

This compound can be synthesized through various methods, typically involving the reaction of oxazole-2-carboxylic acid with sodium hydroxide or sodium carbonate. The compound's structure allows it to undergo several chemical reactions, including:

  • Oxidation : Can be oxidized to form oxazole-2-carboxylic acid.
  • Reduction : Can be reduced to yield other oxazole derivatives.
  • Substitution : Capable of undergoing substitution reactions to introduce different functional groups.

These reactions are crucial for exploring its reactivity and potential applications in biological systems .

Biological Activity

Research indicates that this compound interacts with various biological molecules, influencing biochemical pathways. Notably, studies have shown its potential antimicrobial, anticancer, and anti-inflammatory properties:

  • Antimicrobial Activity : this compound has demonstrated activity against several bacterial strains. Its effectiveness is often compared to standard antibiotics.
    CompoundMIC (µg/ml)Target Organisms
    This compound15Staphylococcus aureus, Escherichia coli
    Ampicillin10Staphylococcus aureus
    Ciprofloxacin12.5Escherichia coli
    These results highlight its potential as an alternative therapeutic agent in treating bacterial infections .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to apoptosis and cell signaling .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comparative study examined the antibacterial properties of this compound against common pathogens like E. coli and S. aureus. Results indicated that it exhibited significant inhibition zones comparable to established antibiotics .
  • Anticancer Activity Assessment : In vitro assays demonstrated that this compound could reduce the viability of cancer cell lines, suggesting its potential use in cancer therapeutics .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors involved in various biological processes. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with cancer cell signaling pathways . Understanding these interactions is vital for developing effective therapeutic strategies.

Comparison with Similar Compounds

This compound shares structural similarities with other oxazole derivatives but has distinct biological activities due to its unique substitution pattern:

Compound NameMolecular FormulaUnique Features
Sodium benzo[d]oxazole-2-carboxylateC8H4NNaO3C_8H_4NNaO_3Contains a benzene ring; potential enhanced stability.
Sodium 5-methyloxazole-2-carboxylateC5H5NNaO3C_5H_5NNaO_3Methyl group substitution; alters reactivity profile.
Sodium thiazole-2-carboxylateC5H4NNaO2SC_5H_4NNaO_2SSulfur-containing analog with distinct properties.

These comparisons illustrate the diverse chemical landscape within which this compound operates, emphasizing its unique contributions to biological activity .

Properties

IUPAC Name

sodium;1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMOVWVGBYVXET-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719184
Record name Sodium 1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255098-88-4
Record name Sodium 1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 1,3-oxazole-2-carboxylate
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